

Spectral Analysis of 3-Chloropropanoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloropropanoic anhydride

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Abstract

This technical guide provides a detailed exploration of the spectral characteristics of **3-Chloropropanoic anhydride** (CAS 20495-99-2). Due to the limited availability of published experimental spectra for **3-Chloropropanoic anhydride**, this guide employs a foundational approach, utilizing the comprehensive spectral data of its precursor, 3-Chloropropanoic acid (CAS 107-94-8), as a reference for predictive analysis and interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Chloropropanoic anhydride, with the molecular formula $C_6H_8Cl_2O_3$ and a molecular weight of 199.03 g/mol, is a reactive chemical intermediate.^[1] Its structure, featuring two 3-chloropropanoyl units linked by an anhydride functional group, makes it a valuable reagent in organic synthesis, particularly for the introduction of the 3-chloropropanoyl moiety. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

This guide will navigate the theoretical and practical aspects of the spectral analysis of **3-Chloropropanoic anhydride**. We will first present the molecular structure and then delve into the predicted and comparative analysis of its NMR, IR, and MS spectra, leveraging the well-documented data of 3-Chloropropanoic acid.

Molecular Structure

The structure of **3-Chloropropanoic anhydride** is symmetrical, which has significant implications for its spectral signatures, particularly in NMR.

Caption: Molecular Structure of **3-Chloropropanoic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloropropanoic anhydride**, we will predict the ^1H and ^{13}C NMR spectra based on its structure and by comparison with 3-Chloropropanoic acid.

^1H NMR Spectroscopy

Theoretical Analysis of **3-Chloropropanoic Anhydride**:

Due to the molecule's symmetry, the two 3-chloropropanoyl units are chemically equivalent. This means we would expect to see only two signals in the ^1H NMR spectrum, each representing a pair of equivalent methylene groups.

- $-\text{CH}_2-\text{C}=\text{O}$: The protons on the carbon alpha to the carbonyl group are expected to appear as a triplet. The electron-withdrawing effect of the anhydride functionality will shift this signal downfield.
- $-\text{CH}_2-\text{Cl}$: The protons on the carbon bearing the chlorine atom will also appear as a triplet, shifted further downfield due to the electronegativity of chlorine.

Reference Data: ^1H NMR of 3-Chloropropanoic Acid

The ^1H NMR spectrum of 3-Chloropropanoic acid provides a reliable reference for the chemical shifts of the methylene groups in a similar electronic environment.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
~2.9	Triplet	$-\text{CH}_2-\text{COOH}$	[2][3]
~3.8	Triplet	$-\text{CH}_2-\text{Cl}$	[2][3]

Predicted ^1H NMR Data for **3-Chloropropanoic Anhydride**:

Based on the reference data and considering the increased electron-withdrawing nature of the anhydride linkage compared to a carboxylic acid, we can predict the following spectrum for the anhydride:

Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Assignment
~3.1	Triplet	-CH ₂ -C=O
~3.9	Triplet	-CH ₂ -Cl

 ^{13}C NMR SpectroscopyTheoretical Analysis of **3-Chloropropanoic Anhydride**:

Similarly, due to the molecular symmetry, the ^{13}C NMR spectrum of **3-Chloropropanoic anhydride** is expected to show only three distinct signals:

- C=O: The carbonyl carbon of the anhydride.
- -CH₂-C=O: The carbon alpha to the carbonyl group.
- -CH₂-Cl: The carbon attached to the chlorine atom.

Reference Data: ^{13}C NMR of 3-Chloropropanoic Acid

Chemical Shift (δ) ppm	Assignment	Reference
~38	-CH ₂ -COOH	[4]
~45	-CH ₂ -Cl	[4]
~176	-COOH	[4]

Predicted ^{13}C NMR Data for **3-Chloropropanoic Anhydride**:

The anhydride carbonyl carbon is expected to be slightly upfield compared to the carboxylic acid carbonyl. The positions of the methylene carbons should be similar, with slight downfield shifts.

Predicted Chemical Shift (δ) ppm	Assignment
~39	-CH ₂ -C=O
~46	-CH ₂ -Cl
~170	C=O

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra for a compound like **3-Chloropropanoic anhydride**.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Theoretical Analysis of **3-Chloropropanoic Anhydride**:

The key functional group in **3-Chloropropanoic anhydride** is the acid anhydride, which is characterized by two strong C=O stretching vibrations. Other expected absorptions include C-O stretching and C-Cl stretching.

Reference Data: IR of 3-Chloropropanoic Acid

The IR spectrum of 3-Chloropropanoic acid is dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
~1715	Strong	C=O stretch (carboxylic acid)	[5]
2500-3300	Broad	O-H stretch (carboxylic acid)	[5]
~1200	Strong	C-O stretch (carboxylic acid)	[5]
~650	Medium	C-Cl stretch	[5]

Predicted IR Data for **3-Chloropropanoic Anhydride**:

The anhydride will show two carbonyl peaks, typically one around 1820 cm⁻¹ and another around 1750 cm⁻¹. The broad O-H stretch will be absent.

Predicted Wavenumber (cm ⁻¹)	Predicted Intensity	Assignment
~1820	Strong	C=O stretch (symmetric)
~1750	Strong	C=O stretch (asymmetric)
~1050	Strong	C-O stretch (anhydride)
~650	Medium	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Theoretical Analysis of **3-Chloropropanoic Anhydride**:

The mass spectrum of **3-Chloropropanoic anhydride** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (199.03 g/mol). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will

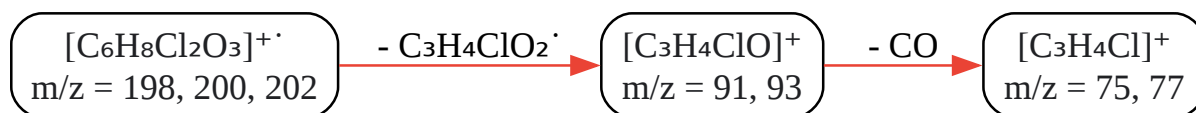
be characteristic. The fragmentation is likely to proceed through the cleavage of the anhydride bond and loss of small molecules.

Reference Data: Mass Spectrum of 3-Chloropropanoic Acid

The mass spectrum of 3-Chloropropanoic acid shows a molecular ion at m/z 108 (for the ^{35}Cl isotope) and 110 (for the ^{37}Cl isotope) in an approximate 3:1 ratio.[6]

Predicted Fragmentation for **3-Chloropropanoic Anhydride**:

A plausible fragmentation pathway for **3-Chloropropanoic anhydride** would involve the formation of the 3-chloropropanoyl cation.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-Chloropropanoic anhydride**.

Predicted Mass Spectrum Data for **3-Chloropropanoic Anhydride**:

m/z	Relative Intensity	Assignment
198, 200, 202	Low	$[\text{M}]^{+\cdot}$
91, 93	High	$[\text{CH}_2\text{ClCH}_2\text{CO}]^+$
75, 77	Medium	$[\text{CH}_2\text{ClCH}_2]^+$

Conclusion

While experimental spectral data for **3-Chloropropanoic anhydride** is not widely published, a thorough understanding of its expected spectral characteristics can be achieved through a comparative analysis with its precursor, 3-Chloropropanoic acid. This guide provides a framework for the prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of

3-Chloropropanoic anhydride. The provided protocols and theoretical discussions serve as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize it in their synthetic endeavors.

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